Hectane
Description
Structure
2D Structure
Properties
CAS No. |
6703-98-6 |
|---|---|
Molecular Formula |
C100H202 |
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
hectane |
InChI |
InChI=1S/C100H202/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-95-97-99-100-98-96-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-100H2,1-2H3 |
InChI Key |
AFVYWKMVEGBLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Nomenclature and Isomerism of Hectane
Systematic IUPAC Nomenclature of n-Hectane
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a set of rules to ensure that every distinct compound has a unique and unambiguous name. For straight-chain alkanes, also known as normal alkanes or n-alkanes, the nomenclature is straightforward and based on a prefix indicating the number of carbon atoms in the chain, followed by the suffix "-ane" to denote its identity as a saturated hydrocarbon.
In the case of the unbranched isomer of C₁₀₀H₂₀₂, the IUPAC name is derived from the Greek prefix "hecta-" for one hundred, combined with the standard alkane suffix. Therefore, the systematic IUPAC name for the straight-chain isomer is n-hectane . The "n-" prefix, while not strictly required by IUPAC for unsubstituted alkanes, is often used to distinguish the normal isomer from its branched counterparts.
The molecular formula for any non-cyclic alkane is given by the general formula CₙH₂ₙ₊₂. For hectane, where n=100, the number of hydrogen atoms is 2(100) + 2 = 202, confirming the formula C₁₀₀H₂₀₂.
Enumeration and Topological Classification of this compound Isomers
Constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. The number of possible constitutional isomers for alkanes grows at an astonishing rate as the number of carbon atoms increases. While for smaller alkanes the number of isomers is manageable, for this compound, the number is astronomically large.
There is no simple closed-form formula to calculate the number of alkane isomers for a given number of carbon atoms. However, the sequence of the number of constitutional isomers for alkanes is well-established for smaller values of 'n'. This rapid increase illustrates the combinatorial explosion of isomeric forms.
| Number of Carbon Atoms (n) | Alkane Name | Number of Constitutional Isomers |
| 1 | Methane (B114726) | 1 |
| 2 | Ethane (B1197151) | 1 |
| 3 | Propane (B168953) | 1 |
| 4 | Butane (B89635) | 2 |
| 5 | Pentane | 3 |
| 6 | Hexane (B92381) | 5 |
| 7 | Heptane (B126788) | 9 |
| 8 | Octane | 18 |
| 9 | Nonane | 35 |
| 10 | Decane | 75 |
This table demonstrates the rapid growth in the number of constitutional isomers as the number of carbon atoms increases.
For this compound (C₁₀₀H₂₀₂), the exact number of constitutional isomers is not a figure that is easily calculated or commonly cited due to its immense magnitude. The enumeration of these isomers is a complex mathematical problem that falls within the domain of chemical graph theory.
Topological classification of these isomers involves categorizing them based on their structural features, such as the degree of branching, the length of the longest carbon chain, and the presence of specific structural motifs. These classifications are crucial for understanding the structure-property relationships among the vast number of isomers.
Graph Theoretical Approaches to this compound Isomer Generation and Characterization
Graph theory is a powerful mathematical tool used to model and analyze molecular structures. In this context, an alkane isomer can be represented as a "molecular graph" or a "carbon tree," where the vertices represent carbon atoms and the edges represent the covalent bonds between them. e-tarjome.com This abstraction allows for the systematic enumeration and characterization of isomers using computational and mathematical methods.
The problem of enumerating alkane isomers is equivalent to the mathematical problem of counting non-isomorphic trees where the degree of each vertex is at most four. itb.ac.id Early work on this problem was pioneered by the mathematician Arthur Cayley. Modern approaches often employ sophisticated algorithms and generating functions, sometimes building upon the principles of Pólya's enumeration theorem, to calculate the number of possible isomers. stackexchange.com
Beyond enumeration, graph theory provides a framework for characterizing the structure of individual isomers through the calculation of topological indices . These are numerical descriptors derived from the molecular graph that quantify various aspects of molecular topology, such as size, shape, and branching. These indices are instrumental in quantitative structure-property relationship (QSPR) studies, which aim to predict the physicochemical properties of molecules based on their structure.
Several topological indices have been developed and are used to differentiate and characterize alkane isomers:
| Topological Index | Description | Application in Characterizing Isomers |
| Wiener Index (W) | The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. | Correlates with various physical properties such as boiling point and density. It is sensitive to the overall shape and branching of the molecule. |
| Randić Index (χ) | Based on the degrees of adjacent vertices. It is one of the most widely used indices in QSPR studies. | Reflects the degree of branching in an isomer. Lower values generally correspond to more highly branched structures. |
| Hosoya Index (Z) | Defined as the total number of non-empty sets of non-adjacent edges in the graph. | Has been shown to correlate well with boiling points of alkane isomers. |
| Balaban J Index | A distance-based topological index that is highly discriminating for isomers. | Particularly effective in distinguishing between isomers with similar structures that other indices may fail to differentiate. |
This table outlines some of the key graph theoretical concepts and their applications in the study of alkane isomers.
For a molecule as large as this compound, the generation and characterization of all its isomers is a computationally intensive task. Graph theoretical approaches provide the essential theoretical framework and practical tools to systematically explore the vast chemical space of this compound isomers and to predict their properties without the need for exhaustive experimental synthesis and measurement.
Advanced Spectroscopic Characterization of Hectane and Analogous Long Chain Alkanes
Vibrational Spectroscopy in Hectane Conformational and Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is particularly sensitive to the molecular vibrations of alkanes, providing insights into their conformational order and crystalline structure.
Raman Spectroscopic Studies of Phase Transitions and Molecular Conformations in Alkanes
Raman spectroscopy complements FTIR by providing additional information on molecular vibrations and is particularly useful for studying phase transitions and molecular conformations in alkanes. The Raman spectra of alkanes are sensitive to both crystalline structure and conformational disorder. shu.ac.uk Temperature-dependent Raman spectroscopy has been used to investigate the solid-to-liquid phase transitions in n-alkanes, including tetradecane, pentadecane (B166386), and hexadecane (B31444). rsc.org, rsc.org Changes in the Raman spectra, such as frequency shifts, band widths, and intensity ratios of certain bands, can indicate structural changes during melting. rsc.org, rsc.org For alkanes with more than ten carbon atoms, the solid-to-liquid transition can involve intermediate phases, such as a rotator phase. rsc.org, nih.gov, rsc.org Raman spectroscopy can identify these intermediate states. rsc.org, nih.gov, rsc.org For example, a rotator phase has been identified in pentadecane as an intermediate state between the liquid and crystalline solid phases. rsc.org, rsc.org The ratio between the intensities of the asymmetric and symmetric CH2 stretching modes in Raman spectra is considered an indicator of rotational and conformational order. rsc.org Analysis of Raman spectra over a range of alkane lengths emphasizes the appearance of non-crystalline trans chain segments prior to the melt transition. nih.gov These non-crystalline consecutive trans (NCCT) conformers can comprise a majority mass fraction in the rotator phase. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon environments within a molecule. researchgate.net, uou.ac.in
¹H NMR Spectroscopic Analysis of Long-Chain Alkane Derivatives
¹H NMR spectroscopy is used to determine the number and environment of protons in a molecule. slideshare.net In long-chain alkanes, the ¹H NMR spectra can be complex due to signal overlap and long-range coupling in the aliphatic chains. researchgate.net However, ¹H NMR spectral parameters can offer valuable information about the conformational behavior of alkyl chains in different environments. researchgate.net, nih.gov For shorter n-alkanes (e.g., n-butane, n-pentane, n-hexane, and n-heptane), the analysis of coupling constants can provide insights into the relative stabilities of gauche and trans conformations. researchgate.net, nih.gov The coupling constant information suggests that trans conformations become more favored with longer chains, partly due to steric factors. researchgate.net, nih.gov While the ¹H NMR spectra of long-chain alkanes can be challenging to fully resolve, particularly for internal methylene (B1212753) groups, they still provide essential information about the different proton environments present. masterorganicchemistry.com
¹³C NMR Spectroscopic Insights into Carbon Environments in Complex Alkanes
¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of organic molecules, as each non-equivalent carbon atom typically produces a separate signal. fiveable.me, libretexts.org This property makes ¹³C NMR very helpful in the elucidation of larger, more complex structures, including long-chain alkanes. libretexts.org The chemical shift values in ¹³C NMR spectra provide information about the electronic environment of carbon atoms. For alkanes, the chemical shifts typically fall within the 0-50 ppm range. fiveable.me In long-chain alkanes, the signals for the internal methylene carbons are often overlapped, but very-high-resolution ¹³C NMR studies can provide additional insights. nih.gov Studies on long-chain n-alkanes have shown that ¹³C spin-lattice relaxation times (T1) can provide information about the mobility of different carbon atoms along the chain, with relaxation times increasing from the middle to the end of the chain due to segmental motion. oup.com, nih.gov, kpi.ua This confirms the assignments for the interior carbons. nih.gov The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. fiveable.me For a long, unbranched alkane like this compound (C100H202), in an ideal all-trans conformation, there would be a limited number of unique carbon environments (CH3 at the ends, CH2 adjacent to the ends, and internal CH2 groups), leading to a relatively simple ¹³C NMR spectrum despite the large number of carbons. However, the presence of conformational disorder (gauche defects) can introduce additional, subtle differences in the chemical environments of the carbon atoms.
Mass Spectrometry Techniques in the Analysis of this compound and Related Hydrocarbons
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of compounds, as well as providing structural information through fragmentation patterns. For long-chain alkanes like this compound, MS can be used to confirm the molecular weight and identify the presence of impurities or branched isomers. Standard Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of hydrocarbons. frontiersin.org However, traditional GC-MS methods may not efficiently detect very long-chain alkanes with more than 40 carbon atoms. nih.gov Advanced MS techniques, such as laser mass spectrometry (e.g., direct laser desorption/ionization (d)LDI MS and silver-assisted (Ag-)LDI MS) and direct analysis in real-time (DART) MS, have shown promise in detecting and analyzing very long-chain hydrocarbons, including those ranging up to C51/C52. nih.gov Long n-alkane chains tend to produce characteristic fragmentation patterns in electron ionization MS, often yielding a series of fragments separated by 14 atomic mass units (u), corresponding to the loss of CH2 units. uni-saarland.de Proton transfer reaction mass spectrometry (PTR-MS) has also been used to measure long-chain alkanes (C12–C18), where they undergo dissociative proton transfer reactions forming a series of fragment ions with the formula CnH2n+1. copernicus.org, researchgate.net The sensitivity of PTR-MS to n-alkanes increases with chain length. copernicus.org, researchgate.net
Data Table: Spectroscopic Signatures of Alkanes (Illustrative Examples)
| Spectroscopic Technique | Alkane Chain Length (n) | Key Observations/Spectral Features | Reference |
| FTIR | n > 10 | CH₂ rocking modes sensitive to crystalline structure (700-800 cm⁻¹). nih.gov Progression bands related to chain regularity (1050-1133 cm⁻¹). researchgate.net, shu.ac.uk Bands for gauche conformers (1300-1400 cm⁻¹). nih.gov | nih.gov, researchgate.net, shu.ac.uk, nih.gov |
| Raman | n > 10 | Sensitivity to crystalline structure and conformational disorder. shu.ac.uk Changes in spectra during phase transitions. rsc.org, rsc.org CH₂ stretching mode intensity ratio indicates order. rsc.org Identification of rotator phases. rsc.org, nih.gov, rsc.org | rsc.org, shu.ac.uk, nih.gov, rsc.org |
| ¹H NMR | Shorter n-alkanes (e.g., C4-C7) | Complex spectra due to signal overlap and coupling. researchgate.net Coupling constants provide conformational insights (gauche vs. trans). researchgate.net, nih.gov | researchgate.net, nih.gov |
| ¹³C NMR | n > 10 | Signals in 0-50 ppm range. fiveable.me Resolution of unique carbon environments. fiveable.me, libretexts.org T1 relaxation times indicate segmental motion. oup.com, nih.gov, kpi.ua | fiveable.me, kpi.ua, oup.com, nih.gov, libretexts.org |
| Mass Spectrometry (EI-MS) | Long-chain n-alkanes | Fragmentation pattern with peaks separated by 14 u (loss of CH₂). uni-saarland.de | uni-saarland.de |
| Mass Spectrometry (PTR-MS) | C12-C18 | Formation of CnH2n+1 fragment ions. copernicus.org, researchgate.net Increasing sensitivity with chain length. copernicus.org, researchgate.net | copernicus.org, researchgate.net |
| Mass Spectrometry (Laser MS, DART MS) | C25 - C52+ | Detection of very long-chain hydrocarbons beyond GC-MS range. nih.gov | nih.gov |
Detailed Research Findings:
Research using FTIR spectroscopy on long-chain n-alkanes like n-C198H398 has demonstrated that the analysis of progression bands in the 1050-1133 cm⁻¹ region can be used to estimate the length of the all-trans chain and identify folded conformations in branched alkanes. researchgate.net, shu.ac.uk The technique is sensitive enough to detect changes in crystal perfection upon annealing. researchgate.net, shu.ac.uk
Raman spectroscopic studies have revealed the presence of intermediate rotator phases during the melting of certain n-alkanes (e.g., pentadecane, heneicosane, docosane), where molecules lose their herringbone order but maintain a trans configuration in lamellar stacks. rsc.org, nih.gov, rsc.org This contrasts with alkanes like hexadecane and octadecane, where the solid-to-liquid transition appears almost instantaneous. rsc.org, nih.gov, rsc.org
¹³C NMR studies on solid alkanes and polyethylenes have shown that spin-lattice relaxation times (T1) of internal methylene carbons are dependent on structure and chain length, indicating varying degrees of molecular mobility in the solid state. kpi.ua, oup.com For example, a significant increase in T1 was observed from orthorhombic C24H50 to C60H122. kpi.ua
Advanced MS techniques, such as laser MS and DART MS, have extended the ability to analyze very long-chain hydrocarbons beyond the capabilities of traditional GC-MS, allowing for the detection of alkanes with over 40 carbon atoms. nih.gov These methods have been applied to study cuticular hydrocarbons in insects, revealing species-, sex-, and age-dependent differences in the composition of very long chains (C41-C51/C52). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkane Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying components in complex mixtures. For alkanes, GC-MS typically involves separating the compounds based on their boiling points using a capillary column, followed by ionization and detection of the fragments and molecular ions by a mass spectrometer. This method is effective for short- to long-chain alkanes, commonly up to approximately 40 carbon atoms nih.govmdpi.com.
However, the analysis of very long-chain alkanes, such as this compound (C₁₀₀), by standard GC-MS faces considerable limitations. A primary challenge is the low volatility of these high molecular weight compounds, which requires very high oven temperatures for elution from the GC column ucr.educsic.es. Standard GC columns and temperature programs are often not designed to handle compounds eluting at temperatures exceeding 300-350°C, limiting the detectable carbon number range cup.edu.cnup.ac.za. Even with high-temperature GC (HTGC), which can extend the analytical window to include compounds up to approximately C70 or even C100-C120 in some cases, achieving sufficient chromatographic resolution for individual very long-chain isomers remains difficult ucr.educsic.escup.edu.cnup.ac.za.
Furthermore, electron ionization (EI), the most common ionization method in GC-MS, often causes extensive fragmentation of saturated hydrocarbons, particularly for larger alkanes up.ac.zacopernicus.orgpragolab.cz. While fragmentation patterns can aid in identifying shorter alkanes, the complexity of fragmentation increases with chain length, making the identification of very long-chain alkanes based solely on EI mass spectra challenging up.ac.zapragolab.cz. The molecular ion, which is crucial for determining the exact molecular weight, may be absent or have very low abundance for alkanes larger than approximately C₂₈ under typical EI conditions up.ac.za.
Despite these challenges, GC-MS, particularly with optimized high-temperature conditions, has been applied to analyze long-chain alkanes up to C₆₀-C₇₅ in various complex matrices like waxes and petroleum extracts ucr.educsic.esnih.gov. Studies have utilized HTGC-MS to examine the distribution patterns of n-alkanes in these samples, providing insights into their origin and formation ucr.educsic.es. For instance, analysis of waxes and petroleum by HTGC has revealed the presence of n-alkanes extending to high carbon numbers, although the response tends to decrease with increasing chain length csic.es.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Ultra-Long Chains
High-Resolution Mass Spectrometry (HRMS) plays a critical role in the precise molecular weight determination and elemental composition analysis of complex molecules, including ultra-long-chain alkanes like this compound. Unlike low-resolution MS, which measures mass-to-charge ratios to a few decimal places, HRMS provides exact mass measurements, often with accuracies in the parts-per-million (ppm) range mdpi.com. This precision is essential for unambiguously determining the elemental composition of a compound, especially for large molecules where multiple combinations of atoms can result in similar nominal masses.
For ultra-long-chain alkanes such as this compound (C₁₀₀H₂₀₂), with a theoretical monoisotopic mass of 1403.58065644 Da, HRMS can distinguish it from other compounds that might have very close nominal masses but different elemental compositions nih.govwikidata.org. This is particularly important when analyzing complex hydrocarbon mixtures where various isomers and other compound classes may be present.
While traditional GC-EI-MS struggles to produce abundant molecular ions for very long-chain alkanes, advancements in mass spectrometry, particularly the coupling of separation techniques with soft ionization methods and HRMS, have enabled the characterization of much larger hydrocarbons cup.edu.cnup.ac.zapragolab.czmdpi.com. Techniques like atmospheric pressure chemical ionization (APCI) and novel soft ionization sources (e.g., SICRIT®) coupled with HRMS instruments like Orbitrap or FT-ICR MS can generate molecular ions or quasi-molecular ions (e.g., [M+H]⁺, [M-H]⁻) with minimal fragmentation, allowing for accurate mass measurement of the intact molecule cup.edu.cnpragolab.czmdpi.com.
Research utilizing hyphenated techniques such as online coupling of High-Performance Liquid Chromatography (HPLC) with Ultrahigh-Resolution Mass Spectrometry (UHRMS) has demonstrated the capability to identify n-alkanes with carbon numbers ranging from C₁₀ to C₁₂₅ cup.edu.cn. In such studies, soft ionization techniques coupled with UHRMS allow for the detection of molecular ions for these very large alkanes, enabling their identification and relative quantification even in complex geological samples cup.edu.cn. The ability of HRMS to provide precise mass data is fundamental in confirming the presence of specific ultra-long-chain alkanes like this compound within complex hydrocarbon profiles.
The application of HRMS in the analysis of ultra-long-chain alkanes allows researchers to:
Confirm the elemental composition of detected high molecular weight hydrocarbons.
Distinguish between compounds with similar nominal masses.
Potentially identify different isomers based on subtle mass differences resolvable by HRMS or by coupling with advanced separation techniques.
While direct HRMS data specifically for isolated this compound in published research is less commonly reported compared to studies on mixtures containing a range of long-chain alkanes, the principles and demonstrated capabilities of HRMS coupled with appropriate ionization and separation techniques confirm its potential for the precise characterization of this and other ultra-long-chain hydrocarbons.
Computational and Theoretical Chemistry of Hectane
Quantum Chemical Studies of Hectane Molecular Structure and Energetics
Quantum chemical methods, such as ab initio molecular orbital theory and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, molecular geometry, and relative energies of different conformers of molecules. While applying these methods directly to a molecule as large as this compound at high levels of theory is computationally demanding, studies on shorter alkanes and fragments provide valuable insights and benchmark data that can be extrapolated or used in developing more efficient methods for longer chains.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate the electronic wave function and energy of a molecule. For alkanes, these calculations can determine optimized geometries, vibrational frequencies, and relative energies of different conformers. Studies on smaller alkanes (e.g., up to octadecane) using methods like MP2 and CCSD(T) have been performed to understand the preference for different conformations, such as linear versus folded structures, and to validate more approximate methods acs.org. These studies reveal that while short alkanes favor linear conformations, longer chains can adopt folded structures, and the relative stability depends on the chain length and the level of theory used acs.org. The computational cost of ab initio methods scales rapidly with system size, making calculations on this compound (C₁₀₀) impractical at high levels of theory. However, data from ab initio calculations on smaller alkanes are crucial for parameterizing and validating force fields used in molecular mechanics and dynamics simulations of longer chains ucl.ac.ukosti.govacs.org. Fragment-based ab initio approaches are also being developed to tackle larger systems by dividing them into smaller, manageable parts mdpi.com.
Density Functional Theory (DFT) offers a more computationally efficient alternative to high-level ab initio methods while still providing insights into electronic structure and properties mpg.dewikipedia.orgscispace.com. DFT is widely applied to study the electronic structure and vibrational characteristics of various molecules, including alkanes uib.noumich.edu. DFT calculations can provide information on bond lengths, bond angles, dihedral angles, charge distribution, and vibrational modes (which can be related to spectroscopic properties like infrared and Raman spectra). For alkanes, DFT has been used to study the relative energies of conformers and the barriers to rotation around C-C bonds acs.orgresearchgate.net. While still computationally intensive for very long chains, DFT is more tractable than high-level ab initio methods for systems approaching the size range relevant to understanding segments of this compound or for studies employing periodic boundary conditions to model bulk phases or interfaces involving long alkanes. The accuracy of DFT results depends on the chosen exchange-correlation functional, and ongoing research focuses on developing functionals that accurately describe weak interactions, such as van der Waals forces, which are important for the behavior of long hydrocarbon chains wikipedia.org. Studies have used DFT to investigate alkanes up to C102 uib.no. Benchmarking studies compare the performance of different DFT functionals for calculating conformational energies of longer alkanes researchgate.net.
Molecular Dynamics Simulations of this compound and Related Hydrocarbons
Molecular Dynamics (MD) simulations are essential for studying the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular motion, and interactions between molecules. For a large and flexible molecule like this compound, MD simulations can explore the vast conformational space and how it is influenced by temperature, pressure, and the surrounding environment.
MD simulations are extensively used to investigate intermolecular interactions and the self-assembly of hydrocarbon chains acs.orgacs.orgulisboa.ptnih.govnih.govresearchgate.netbohrium.com. These simulations can model the behavior of long-chain alkanes in various phases, such as liquid melts, solutions, or adsorbed on surfaces. Studies using MD have explored how long alkane chains pack together, form ordered structures like lamellae, and the nature of interactions between chains and with solvent molecules or substrates acs.orgnih.govresearchgate.net. For very long chains, like those relevant to this compound, MD simulations can reveal how van der Waals forces and chain entanglements influence bulk properties and self-organization acs.orgnih.gov. Coarse-grained MD models are often employed for very large systems or long simulation times to reduce computational cost while retaining essential physics ulisboa.pt. MD simulations have been used to study the static and dynamic properties of a n-C100H202 melt acs.org.
The conformational flexibility of long alkane chains is a key factor determining their physical properties. MD simulations are a primary tool for exploring the conformational dynamics and mapping the energy landscapes of these molecules researchgate.netpnas.orgnih.govaip.orgplos.orgsolubilityofthings.comacs.orgnih.govbiorxiv.orgresearchgate.net. The energy landscape describes the potential energy of a molecule as a function of its conformation, with minima representing stable conformers and barriers representing transitions between them solubilityofthings.comresearchgate.net. For long alkanes, the number of possible conformers is immense. MD simulations, sometimes coupled with enhanced sampling techniques, can provide information on the relative populations of different conformers, the rates of interconversion between them, and how these dynamics are affected by temperature and environment aip.orgplos.orgacs.org. Studies on long-chain alkanes have shown transitions between extended, helical, and collapsed or folded conformations depending on chain length and environment acs.orgaip.orgacs.org. Understanding the conformational dynamics of this compound through MD simulations is crucial for predicting its behavior in different states and its interactions with other molecules or materials.
Statistical Mechanics and Thermodynamic Modeling of Ultra-Long Alkane Systems
Statistical mechanics provides the theoretical framework to connect the microscopic properties and behavior of individual molecules to the macroscopic thermodynamic properties of a system containing a large number of these molecules amazon.comwikipedia.orgethz.ch. For ultra-long alkane systems like this compound in bulk phases, statistical mechanics is used to model and predict properties such as energy, entropy, heat capacity, phase behavior (melting, boiling, crystallization), and equations of state acs.orgeventsforce.netnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netchemeo.commolinstincts.com.
Given the complexity of ultra-long chains, direct analytical calculations using statistical mechanics are often challenging. Therefore, computational methods, particularly Monte Carlo (MC) simulations and MD simulations in appropriate thermodynamic ensembles, are used to generate configurations and sample the phase space, from which thermodynamic properties can be calculated using statistical mechanics principles nih.gov. These methods can be used to study the phase transitions of long alkanes and the influence of chain length on melting points and other thermodynamic characteristics. Theoretical models based on statistical mechanics, such as the Statistical Associating Fluid Theory (SAFT), are also adapted and applied to predict the phase equilibria and volumetric properties of hydrocarbon systems, including those with long alkane chains ulisboa.ptacs.org. Furthermore, statistical mechanics approaches are used in conjunction with quantum chemical calculations to determine ideal-gas thermodynamic properties of long-chain molecules by accounting for the contributions of different conformers researchgate.netresearchgate.netresearchgate.net.
Computational Estimation of this compound Thermodynamic Properties
Computational methods play a crucial role in estimating the thermodynamic properties of alkanes, including long-chain hydrocarbons like this compound. Various theoretical approaches, such as Density Functional Theory (DFT) and force field simulations, are employed to calculate properties like enthalpy, Gibbs free energy, entropy, heat capacity, transition temperatures, and phase change enthalpies fishersci.bewikipedia.orgfishersci.at. These methods often relate thermodynamic properties to the number of carbon atoms in the alkane chain, and models have been developed for n-alkanes with a wide range of carbon numbers, in some cases up to C₃₉₀ wikipedia.org.
Predictive relationships for estimating the thermodynamic properties of pure normal alkanes as a function of carbon atom number have been established by combining experimental results and literature data wikipedia.org. Studies indicate that properties like total and melting enthalpies vary linearly with the number of carbon atoms wikipedia.org. While specific computational data for this compound (C₁₀₀H₂₀₂) was not extensively found in the provided search results, the principles and models applied to shorter and longer chain alkanes suggest that computational methods can be adapted to estimate the thermodynamic properties of this compound. The complexity of this compound, particularly its numerous possible conformers due to its length, presents computational challenges that require sophisticated simulation techniques capable of sampling a wide conformational repertoire.
Computational studies on smaller alkanes, such as hexane (B92381) (C₆H₁₄) and heptane (B126788) (C₇H₁₆), demonstrate the accuracy of various simulation methods in capturing thermodynamic behavior in gaseous and liquid phases. Benchmarking of DFT functionals has been performed to compute thermodynamic properties for alkane combustion reactions, showing linear relationships between the number of carbon atoms and reaction parameters for alkanes up to C₁₀ fishersci.be. High-throughput force field simulations combined with machine learning have also been developed to predict thermodynamic properties for a wide range of alkanes, indicating the feasibility of expanding predictions beyond direct simulation for large numbers of molecules.
While direct computational data tables for this compound's thermodynamic properties were not available in the search results, the methodologies discussed for other alkanes provide a basis for such estimations.
Kirkwood-Buff Theory Applications in Alkane Mixture Thermodynamics
The Kirkwood-Buff (KB) theory of solutions is a rigorous framework that relates the molecular distributions in a mixture to its thermodynamic properties. This theory is valuable for understanding the behavior of alkane mixtures and the interactions between components at a molecular level. KB theory allows for the estimation of thermodynamic properties that are not always directly accessible from simulations, such as the Gibbs energy of mixing.
Applications of Kirkwood-Buff theory to alkane mixtures, often involving binary systems of alkanes with other organic compounds like alcohols or esters, have provided insights into microheterogeneous structure and clustering effects. These studies analyze the local composition around each molecule using Kirkwood-Buff integrals, which are integrals of the species-species pair correlation functions. The values of these integrals can indicate the extent of preferential solvation or clustering within the mixture.
Research using KB theory on mixtures containing smaller alkanes like hexane and heptane has investigated molecular interactions and their influence on mixture properties. For instance, studies on n-hexane-ethanol mixtures have used molecular dynamics simulations and KB theory to calculate activity coefficients, excess Gibbs energy, excess enthalpy, and excess entropy, with results showing good agreement with experimental data. The theory can reveal how factors like the chain length of alkanes and the presence of polar components affect the mixture's structure and thermodynamics.
While the provided search results did not include specific applications of Kirkwood-Buff theory to mixtures containing this compound, the theoretical framework is applicable to any stable mixture. Investigating this compound mixtures using KB theory would involve similar computational approaches, likely molecular dynamics simulations, to determine the pair correlation functions and subsequently the KB integrals. The large size and complexity of this compound would necessitate significant computational resources for such studies.
Computational Screening for Separating Alkane Isomers
Computational screening is a powerful approach for identifying suitable materials for separating alkane isomers, a process of significant importance in the petrochemical industry for producing high-quality fuels. Traditional separation methods like distillation are energy-intensive, especially for isomers with similar boiling points. Adsorptive separation using porous materials like zeolites and Metal-Organic Frameworks (MOFs) offers a more energy-efficient alternative.
Computational high-throughput screening allows researchers to assess a large number of potential adsorbent materials for their selectivity and capacity in separating alkane isomers. Studies have focused on the separation of C₅-C₈ alkane isomers, including hexane and heptane isomers, using computational techniques such as Grand Canonical Monte Carlo (GCMC) simulations. These simulations predict adsorption isotherms and selectivities based on the interactions between the alkane isomers and the porous material's structure and chemistry.
The separation of alkane isomers relies on subtle differences in their size, shape, and adsorption affinity within the pores of the adsorbent material. Computational screening helps to understand the underlying separation mechanisms, such as size/shape exclusion or differences in adsorption enthalpy. For example, studies have investigated the role of pore shape, including triangular channels, in hexane isomer separations.
While the provided search results primarily discuss the computational screening of materials for separating isomers of smaller alkanes (C₅-C₈), the principles and methodologies are applicable to the separation of isomers of larger alkanes like this compound. This compound (C₁₀₀H₂₀₂) would have a vast number of possible structural isomers. Computational screening for separating this compound isomers would involve identifying porous materials with pore sizes and geometries capable of differentiating between these large molecules based on their subtle structural variations and adsorption characteristics. This would require extensive computational resources and sophisticated simulation techniques to accurately model the interactions of such large and flexible molecules within porous structures.
Synthetic Methodologies and Chemical Transformations of Hectane
Strategies for the Controlled Synthesis of Ultra-Long n-Alkanes
Synthesizing n-hectane (C100H202) in a controlled manner involves strategies that can reliably extend a carbon chain to a significant length while maintaining linearity and minimizing unwanted side reactions. nist.gov Two primary approaches for achieving ultra-long linear alkanes include controlled polymerization/oligomerization and stepwise chain extension methodologies.
Controlled Polymerization and Oligomerization Routes for Linear Alkanes
Controlled polymerization and oligomerization techniques offer potential pathways to synthesize long linear alkanes by coupling smaller monomer units. While polymerization typically yields very high molecular weight polymers with a distribution of chain lengths, controlled methods aim to narrow this distribution and, in some cases, produce oligomers of specific lengths.
Ethylene (B1197577) oligomerization is a common route for producing linear alpha-olefins (LAOs), which can then be hydrogenated to yield linear alkanes. upv.esgoogle.commdpi.com This process involves the catalytic coupling of ethylene monomers to form longer chains. Different catalyst systems, often based on transition metals like nickel, iron, cobalt, or chromium, are employed to control chain growth and selectivity towards linear products. mdpi.comnih.gov
However, traditional ethylene oligomerization often results in a Schulz-Flory distribution of products, meaning a mixture of different chain lengths is obtained, requiring extensive separation to isolate a specific alkane like hectane. nih.gov Research in this area focuses on developing catalysts and processes that provide narrower product distributions or selectively produce very long chains. Controlled radical polymerization (CRP), such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, has shown promise in synthesizing polymers with controlled molecular weights and low dispersities, and some applications involve polymerization in nonpolar solvents like n-alkanes. rsc.orgresearchgate.netchinesechemsoc.orgwikipedia.orgnih.gov While primarily applied to functionalized monomers, the principles of controlled chain growth could potentially be adapted or serve as inspiration for the synthesis of ultra-long saturated hydrocarbons.
Stepwise Chain Extension Methodologies for High Carbon Number Hydrocarbons
Stepwise chain extension involves sequential reactions that add a defined number of carbon atoms to a growing chain in each cycle. This approach offers greater control over the final chain length compared to polymerization methods that yield a distribution.
One strategy involves iterative coupling reactions. For example, a multistep procedure utilizing Wittig olefination has been developed to generate straight-chain aliphatic dicarboxylic acids with up to 192 methylene (B1212753) groups. acs.org This method involves coupling steps that effectively double the chain length in each sequence. While this specific example focuses on dicarboxylic acids, the iterative coupling principle can be adapted for the synthesis of ultra-long alkanes by employing appropriate functional group interconversions and reduction steps.
Another approach involves using synthesis gas (CO/H2) for C1-elongation via a three-step reaction cycle. acs.orgacs.org This method, demonstrated for extending a C6 chain up to C10, involves alcohol dehydration, hydroformylation of the resulting alkene, and hydrogenation of the aldehyde product to regenerate an alcohol with one additional carbon atom. acs.orgacs.org Repeating this cycle allows for controlled, stepwise chain growth. While currently demonstrated for shorter chains, this concept holds potential for the systematic construction of very long hydrocarbon chains, including those required for this compound, by performing numerous elongation cycles.
Table 1 summarizes some strategies for controlled synthesis of long-chain hydrocarbons.
| Strategy | Description | Relevance to Ultra-Long Alkanes (e.g., this compound) |
| Ethylene Oligomerization | Catalytic coupling of ethylene to form longer linear olefins. | Can produce long-chain precursors, but often yields a distribution of lengths. mdpi.comnih.gov |
| Controlled Radical Polymerization (e.g., RAFT) | Polymerization with controlled molecular weight and narrow dispersity. | Principles of controlled chain growth might be adaptable; used in alkane solvents. rsc.orgresearchgate.netchinesechemsoc.orgwikipedia.orgnih.gov |
| Iterative Wittig Olefination | Sequential coupling via Wittig reaction to double chain length. | Demonstrated for very long chains (up to C192) with functional groups; adaptable. acs.org |
| Stepwise C1-Elongation (Synthesis Gas) | Sequential three-step cycle adding one carbon at a time. | Demonstrated for shorter chains (C6 to C10); conceptually applicable for longer chains. acs.orgacs.org |
Synthetic Approaches to this compound Derivatives and Functionalized Long-Chain Alkanes
Functionalizing ultra-long alkanes like this compound presents a significant challenge due to the large number of similar C-H bonds. technion.ac.il Achieving selective functionalization at specific positions, such as the chain terminus, is particularly difficult. technion.ac.il However, research into the catalytic functionalization of alkane C-H bonds and the synthesis of long-chain derivatives provides insights into potential approaches.
Catalytic Functionalization of Alkane C-H Bonds
Catalytic C-H bond functionalization aims to directly convert inert C-H bonds into C-X bonds (where X is a functional group). This approach is highly attractive as it avoids the need for pre-functionalization of the alkane chain. technion.ac.ilnih.gov
Transition metal catalysts are often employed for alkane activation. technion.ac.ilnih.govnih.govresearchgate.net However, achieving high site selectivity, especially in long-chain alkanes with numerous secondary C-H bonds and relatively stronger primary C-H bonds at the termini, remains a major hurdle. technion.ac.il While significant progress has been made in C-H functionalization of simpler alkanes and arenes, a general and highly selective method for functionalizing a specific C-H bond in a very long linear alkane like this compound is not yet established. technion.ac.ilnih.govresearchgate.net
Some studies have explored the borylation of alkane C-H bonds, which can occur with high selectivity for primary C-H bonds in some cases, even without a directing group. nih.gov Enzymatic functionalization of C-H bonds also offers high regio- and stereoselectivity in nature, and enzymes like long-chain alkane hydroxylases have been identified. nih.gov Mimicking or utilizing such enzymatic systems could potentially lead to selective functionalization of synthetic ultra-long alkanes.
Stereoselective Synthesis of Bicycloalkane Derivatives as Analogs
While not directly addressing the functionalization of this compound itself, the stereoselective synthesis of bicycloalkane derivatives is relevant as these can serve as structural analogs or model systems for studying the synthesis and properties of complex highly-branched or cyclic long-chain hydrocarbons. anucde.infokaust.edu.sanih.govrsc.orgyoutube.com Stereoselective synthesis focuses on controlling the spatial arrangement of atoms in a molecule, which is crucial for creating well-defined structures with specific properties. anucde.infokaust.edu.sanih.govrsc.orgyoutube.com Techniques for stereoselective synthesis, such as asymmetric alkylation mediated by chiral diamines or visible-light-enabled cycloadditions, are being developed for various cyclic systems. rsc.orgepo.org These methodologies, while applied to smaller or cyclic molecules, contribute to the broader understanding of how to control stereochemistry in the synthesis of complex hydrocarbon architectures that could be relevant to highly branched or cyclic ultra-long hydrocarbons.
Synthesis of Dicarbamate Derivatives from Hexane (B92381) Diamine as a Model
The synthesis of dicarbamate derivatives from hexane-1,6-diamine (a C6 diamine) serves as a model system for developing methodologies applicable to difunctionalized long-chain molecules. nih.gov Hexane-1,6-diamine is a readily available compound that can be carbonylated to form dimethyl hexane-1,6-dicarbamate. nih.gov This reaction is typically carried out using carbonyl sources like methyl carbamate (B1207046) in the presence of a catalyst. nih.gov
Table 2 shows an example of the synthesis of dimethyl hexane-1,6-dicarbamate from 1,6-hexanediamine. nih.gov
| Reactants | Carbonyl Source | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,6-Hexanediamine | Methyl Carbamate | MCM-41 | 190 | 3 | Dimethyl hexane-1,6-dicarbamate | 92.6 |
This model reaction demonstrates the feasibility of selectively functionalizing both termini of a linear alkyl chain with carbamate groups. nih.gov While hexane-1,6-diamine is significantly shorter than this compound, the principles and catalytic systems developed for this transformation could potentially be adapted or inspire methods for the difunctionalization of ultra-long alpha,omega-diamines or other terminally functionalized very long hydrocarbons. Research findings indicate that factors such as catalyst type, temperature, and reactant ratios influence the yield and efficiency of dicarbamate formation. nih.gov
Challenges and Innovations in the Synthesis of Very Long Alkanes
The synthesis of very long alkanes, such as this compound (C₁₀₀H₂₀₂), is significantly more challenging than synthesizing shorter alkanes due to several factors. One primary difficulty lies in the physical properties of these molecules. Alkanes above approximately 40 carbon atoms are typically solid at room temperature, exhibiting high melting points and exceedingly low solubility in common organic solvents. oup.comtandfonline.com This low solubility can impede reaction kinetics and make the separation and purification of intermediates and final products exceedingly difficult. oup.comtandfonline.com
Another challenge is the potential for side reactions, such as isomerization, cyclization, and aromatization, which can occur during the harsh conditions sometimes required for carbon-carbon bond formation or modification in long chains. innovations-report.com Achieving high purity is also critical, as even small amounts of impurities (e.g., shorter or longer chains, branched isomers, or residual functional groups) can significantly alter the properties of the final very long alkane product. High-temperature gas chromatography (HTGC) has been found to be advantageous for evaluating the purity of synthetic high-molecular-weight alkanes. oup.comtandfonline.com
Innovations in the synthesis of very long alkanes have focused on overcoming these challenges through various strategies:
Controlled Polymerization Techniques: While synthesizing a perfectly monodisperse linear alkane like n-hectane via polymerization is challenging, advancements in controlled polymerization techniques, particularly those focused on creating ultra-high molecular weight polyethylene, offer insights. Methods involving separated catalytic centers or the use of induced condensing agents (ICAs) in gas-phase polymerization have shown promise in controlling molecular weight and reducing entanglement, which is relevant for producing long linear chains. gfp.asso.fr
Step-Growth Approaches with Solubilizing Groups: To address the solubility issue, synthetic strategies have been developed that employ functional groups or "linkers" to improve the solubility of intermediates during the chain-building process. oup.comtandfonline.com These groups are designed to be easily removed in a final step to yield the desired alkane. One such approach involves the alkylation of 1,3-dithiane (B146892) with α,ω-dibromoalkanes, followed by bisalkylation and desulfurization with Raney nickel. This method has been used to synthesize linear alkanes up to C₅₈. oup.comtandfonline.com
Catalytic Methods for Chain Growth: Research continues into catalytic processes that can efficiently couple smaller hydrocarbon units to form longer chains. While converting methane (B114726) directly to long hydrocarbons at low temperatures remains a significant challenge, processes like the Fischer-Tropsch synthesis can produce very long hydrocarbons (waxes) from synthesis gas (CO + H₂) at high temperatures and pressures. stackexchange.com Modified Fischer-Tropsch synthesis using CO₂ as a reactant is also being explored. uh.edu Hydrothermal synthesis using catalysts like cobalt and iron has demonstrated the ability to produce long-chain hydrocarbons, although achieving very high carbon numbers like C100 with high selectivity remains an area of active research. pnas.org
Biocatalysis and Metabolic Engineering: Microbial biosynthesis of alkanes is another area of innovation. While natural production yields are often low, metabolic engineering techniques are being applied to enhance product titer, improve substrate utilization, and control carbon chain length in microorganisms. biofueljournal.combiofueljournal.com This approach offers a potentially more sustainable route to alkane production. biofueljournal.com
Despite these innovations, the synthesis of perfectly defined very long linear alkanes like n-hectane in significant quantities and high purity remains a complex task requiring specialized techniques and careful control of reaction conditions. The physical properties inherent to these long chains continue to pose considerable challenges in synthesis, purification, and characterization.
Advanced Analytical Methodologies for Hectane Research
Chromatographic Separation Techniques for High-Purity Hectane Isolation
Chromatography plays a vital role in separating and isolating this compound from other compounds, which is often necessary for detailed analysis or purification. Given the size and low volatility of this compound, specialized chromatographic approaches are employed.
Preparative Chromatography for Ultra-Long Alkane Purification
Preparative chromatography is used to isolate high-purity compounds on a larger scale than analytical chromatography. For ultra-long alkanes, techniques like preparative high-performance liquid chromatography (Prep-HPLC) can be suitable, particularly for separating lipophilic compounds or those with low aqueous solubility, characteristics shared by this compound. Prep-HPLC utilizes uniform stationary phases with small particle sizes (typically 5-20 μm) to achieve high purity, resolution, and selectivity from complex mixtures. researchgate.net While effective, Prep-HPLC for such large molecules may require long columns and significant amounts of solvents. researchgate.net Activated aluminum oxide has also been shown to selectively retain long-chain n-alkanes with more than approximately 20 carbon atoms, offering a potential method for their separation from iso-alkanes using liquid chromatography. nih.gov This retention is strong with non-polar mobile phases like n-pentane or n-hexane but is sensitive to polar components. nih.gov
Multidimensional Gas Chromatography for Complex Alkane Mixtures
Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers significantly higher peak capacity and improved separation power compared to one-dimensional GC, making it valuable for analyzing complex mixtures containing ultra-long alkanes. chromatographyonline.comuwaterloo.ca GC×GC separates compounds based on two different stationary phase properties, providing a structured chromatogram where compounds of similar chemical type, such as alkanes, elute in distinct bands. chromatographyonline.com This can help in separating alkanes from other hydrocarbon classes like aromatics or alkenes. chromatographyonline.comchromatographyonline.comacs.org GC×GC can provide valuable information about probable compound structure and isomer identity, even without analytical standards. chromatographyonline.com The technique involves coupling two columns with different selectivities via a modulator, which traps and injects effluent from the first column onto the second. uwaterloo.ca This results in enhanced sensitivity and structured chromatograms. uwaterloo.ca GC×GC coupled with detectors like time-of-flight mass spectrometry (TOFMS) or flame ionization detection (FID) has shown lower limits of detection compared to conventional one-dimensional GC. uwaterloo.ca
Spectroscopic Detection Methods in Ultra-Trace this compound Analysis
Spectroscopic methods are essential for the detection and identification of this compound, especially at ultra-trace levels. Due to the nature of alkanes, certain spectroscopic techniques are more informative than others.
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a standard tool for analyzing hydrocarbons. While standard GC-MS methods may have limitations in detecting compounds beyond approximately C40, specialized high-temperature GC-MS or alternative MS techniques can extend the detectable range to include very long-chain hydrocarbons. mdpi.comnih.gov In GC-MS, straight-chain alkanes typically produce a molecular ion, although it can be faint for long chains. whitman.edu Characteristic fragmentation patterns, such as prominent peaks at CnH2n+1 fragments separated by 14 mass units (corresponding to CH2 groups), are indicative of alkanes. whitman.edu The base peak is often at m/z 57 (C4H9+). whitman.edu Laser mass spectrometry techniques, such as silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS), have demonstrated the ability to detect very long-chain hydrocarbons, including those up to C58, which may not be detected by standard GC-MS. mdpi.comnih.gov These methods can detect very long-chain hydrocarbons as adducts, for example, [M+107Ag]+/[M+109Ag]+ doublets. mdpi.com Proton transfer reaction mass spectrometry (PTR-MS) has also been used to measure long-chain alkanes (C12–C18) in complex matrices like diesel engine exhaust, where they undergo dissociative proton transfer reactions forming CnH2n+1 fragment ions. copernicus.org PTR-MS sensitivity increases for larger alkanes. copernicus.org
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For alkanes, the IR spectrum is relatively simple, characterized by C-H stretching and bending vibrations. libretexts.orgorgchemboulder.com Key absorption bands include C-H stretching from 3000–2850 cm⁻¹, C-H bending (scissoring) from 1470-1450 cm⁻¹, and C-H rocking vibrations. libretexts.orgorgchemboulder.com A C-H rocking band specifically seen in long-chain alkanes appears around 725-720 cm⁻¹. libretexts.orgorgchemboulder.com While these bands confirm the presence of alkane moieties, they may not provide detailed structural information for very long chains like this compound beyond confirming its aliphatic nature and chain length characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, can be valuable for characterizing the structure and molecular dynamics of long-chain alkanes in the solid state. acs.orgoup.comtandfonline.comresearchgate.netacs.org 13C CP/MAS NMR can indicate that molecules in crystalline phases take on an all-trans conformation. oup.com Solid-state NMR can also probe molecular motion and phase changes in solid alkanes. oup.comtandfonline.com Studies using 2H NMR on deuterated alkanes in solid matrices have provided insights into chain motions and ordering behavior, which are dependent on the surrounding matrix. tandfonline.com Two-dimensional NMR experiments, such as 1H-1H spin diffusion and 1H-13C HETCOR, can provide evidence of interactions and spatial proximity between different parts of alkane chains or between alkanes and a host matrix. acs.orgnih.gov
Advanced Characterization of this compound in Diverse Chemical Environments
Characterizing this compound in diverse chemical environments involves understanding its behavior and interactions within different matrices. This includes examining its physical properties and how they are influenced by the environment.
The physical properties of alkanes, including boiling point, melting point, and viscosity, increase with increasing chain length due to stronger intermolecular Van der Waals forces. savemyexams.comstudymind.co.ukscience-revision.co.uk Ultra-long alkanes like this compound are expected to have high melting and boiling points and be highly viscous or solid at room temperature. savemyexams.comscience-revision.co.ukwikidata.org For instance, the melting point of decacontane (this compound) is reported to be 115.2 °C. wikidata.org
Characterization in complex mixtures, such as environmental samples or biological matrices, often requires the separation techniques discussed earlier (e.g., GC×GC, specialized LC) coupled with sensitive detection. mdpi.comnih.govnih.govfrontiersin.orgnih.govmdpi.com For example, analysis of hydrocarbons in soil or biological samples utilizes GC-MS to identify and quantify alkanes, including those with relatively long chains (e.g., C12 to C38). nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net However, detecting and identifying extremely long chains like this compound in such complex matrices using standard methods can be challenging. mdpi.comnih.gov
Advanced characterization can also involve studying the solid-state organization and chain folding behavior of ultra-long alkanes. acs.orgazonano.com Techniques like Atomic Force Microscopy (AFM) can reveal lamellar structures and chain folding in thin layers of ultra-long alkanes on surfaces. azonano.com Solid-state NMR can also provide insights into the molecular packing and dynamics within crystalline or solid phases. acs.orgoup.comtandfonline.comnih.gov
Theoretical Frameworks and Models for Long Chain Hydrocarbons
Applications of Chemical Graph Theory to Alkane Isomerism and Electronic Structure
Chemical graph theory is a branch of mathematical chemistry that applies graph theory to the modeling of chemical phenomena. In this context, molecules are represented as graphs where atoms are vertices and chemical bonds are edges unipmn.itpsu.edue-tarjome.com. This theoretical tool is particularly useful for studying isomerism in alkanes, which increases dramatically with the number of carbon atoms unipmn.itpsu.edu. For an alkane with 100 carbon atoms, the number of possible structural isomers is vast, and chemical graph theory provides methods for their enumeration, definition, and systematic coding unipmn.itpsu.edu.
The carbon skeleton of alkanes can be represented as a hydrogen-depleted molecular graph, or a carbon tree e-tarjome.com. In this representation, carbon atoms are vertices, and the bonds between them are edges. The degree of a vertex corresponds to the number of carbon atoms bonded to it e-tarjome.com. Cayley's algorithm, proposed over a century ago, was an early application of graph theory to calculate the number of constitutional isomers for alkanes unipmn.itpsu.edu. Topological indices, numerical descriptors derived from the molecular graph, are also used within chemical graph theory to characterize molecular structures and correlate them with properties psu.eduhyle.orgkg.ac.rs. These indices can help differentiate between isomers and have been used in quantitative structure-property relationships (QSPR) hyle.orgkg.ac.rs. While simple topological indices might be degenerate for different isomers, more complex indices and combinations thereof can provide better discrimination kg.ac.rs.
Chemical graph theory can also offer insights into the electronic structure of molecules, although for saturated hydrocarbons like alkanes, the focus is often more on structural properties and isomerism compared to conjugated systems where electron delocalization is significant unipmn.it.
Quantitative Structure-Property Relationship (QSPR) Modeling for High Carbon Number Alkanes
Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that relate the structural characteristics of molecules to their macroscopic properties researchgate.netintofuture.org. For high carbon number alkanes such as hectane, where experimental data may be limited, QSPR models are crucial for predicting various physical and thermodynamic properties like boiling points, melting points, and critical parameters researchgate.netintofuture.orgresearchgate.net.
QSPR models utilize molecular descriptors, which are numerical representations of molecular structure. These can include topological indices derived from graph theory, as well as other descriptors related to the size, shape, and electronic distribution of the molecule researchgate.netintofuture.org. By training models on available experimental data for smaller alkanes or other homologous series, researchers can extrapolate to predict properties of larger alkanes like this compound researchgate.net.
Studies have explored QSPR models for predicting properties of n-alkanes across a wide range of carbon numbers, including up to C100 researchgate.netresearchgate.net. For instance, models have been developed to predict boiling points using electro-topological parameters and graph topological molecular fragments researchgate.net. Other research has focused on predicting critical temperatures and pressures for n-alkanes, with models showing good agreement with experimental data and converging to theoretically accepted values for very high carbon numbers researchgate.net. The acentric factor, a parameter characterizing the deviation of a molecule from an ideal sphere, has also been reported for n-hectane (C100H202) with a value of approximately 2.4 cvut.cz.
The development of reliable QSPR models for high carbon number alkanes often involves identifying molecular descriptors that correlate well with the property of interest and whose behavior at the limit of infinite carbon number is understood researchgate.net. Linear regression and more advanced techniques like artificial neural networks have been employed in QSPR modeling for alkanes researchgate.netacs.org.
Table 1: Predicted Acentric Factor for n-Hectane
| Compound | Molecular Formula | Acentric Factor (ω) | Source |
| n-Hectane | C100H202 | ~2.4 | cvut.cz |
Development of Predictive Models for Conformational and Packing Behavior of Ultra-Long Chains
The conformational and packing behavior of ultra-long alkane chains, including those found in this compound, significantly influence their physical properties and how they interact with other molecules or surfaces. Predictive models, often based on molecular simulations, are essential for understanding these complex behaviors.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamics and arrangement of long alkane chains hu-berlin.deresearchgate.netacs.org. These simulations can provide details on molecular order, dynamics within packed structures, and interactions with substrates hu-berlin.de. For instance, MD simulations have been used to study the behavior of long-chain alkanes physisorbed on surfaces like graphite (B72142), revealing ordered lamellar structures where molecules adopt all-trans conformations parallel to the surface hu-berlin.de.
Predictive models also explore the various possible conformations of long alkane chains. While the all-trans conformation is often the lowest energy state for isolated chains, interactions with the environment, such as a surface or other molecules, can induce different conformations, including kinked or swerved structures pnas.orgkuleuven.be. Studies using computational methods have investigated the conformational energy landscapes of long n-alkane chains to assess the performance of different theoretical methods in accurately describing these conformations researchgate.net.
The packing behavior of ultra-long alkanes is crucial for understanding their solid-state properties and their behavior in melts or solutions. Models based on crystallographic evidence and theoretical calculations have explored the packing of alkane chains in different phases, including structures with kinked chains pnas.org. Molecular simulations can also shed light on the diffusive behavior of isolated long-chain alkanes and the rapid loss of order with increasing distance from an interface hu-berlin.de.
Predictive models for conformational and packing behavior are continuously being refined, incorporating more accurate force fields and advanced simulation techniques to capture the subtle interplay of intra- and intermolecular forces that govern the behavior of ultra-long hydrocarbon chains researchgate.netresearchgate.net.
Table 2: Examples of Long-Chain Alkanes Studied in Conformational and Packing Models
| Compound | Carbon Number (nC) | Relevance to Modeling |
| n-Hexadecane | 16 | Used in conformational energy benchmarks researchgate.net |
| n-Icosane | 20 | Used in conformational energy benchmarks researchgate.net |
| n-Triacontane | 30 | Studied in molecular dynamics simulations researchgate.net |
| n-C50H102 | 50 | Studied for adsorption conformations on graphite kuleuven.be |
| n-C60H122 | 60 | Studied for adsorption conformations on graphite kuleuven.be |
| n-Hectane | 100 | Subject of theoretical modeling and simulations cvut.czacs.org |
Future Directions in Hectane Chemical Research
Development of Next-Generation Synthetic Routes for Monodisperse Hectane
The synthesis of long-chain alkanes with precise chain length, or monodispersity, presents considerable challenges. Traditional polymerization methods often yield a distribution of chain lengths (polydispersity) rather than a single, uniform product. Achieving monodispersity in very long alkane chains like this compound would require highly controlled synthetic techniques.
Current research in synthesizing monodisperse materials often focuses on nanoparticles of various compositions, such as gold or iron oxide nanoparticles acs.orgresearchgate.netd-nb.infoaip.orgd-nb.info. These methods frequently involve controlled nucleation and growth processes in specific solvent systems, sometimes utilizing alkanes like hexane (B92381) as solvents acs.orgresearchgate.netd-nb.infoaip.orgd-nb.info. However, these studies pertain to the synthesis of inorganic or metal-containing nanoparticles, not the synthesis of monodisperse long-chain hydrocarbons themselves.
Developing next-generation synthetic routes for monodisperse this compound would likely involve advancements in areas such as controlled polymerization techniques, precise coupling reactions of smaller alkane units, or potentially enzymatic synthesis routes. However, specific research detailing such synthetic strategies aimed at producing monodisperse this compound was not found in the available literature.
Integration of Machine Learning and Artificial Intelligence for this compound Property Prediction and Design
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry for predicting molecular properties and assisting in the design of new compounds kaust.edu.saresearch.googlearxiv.org. These computational approaches can potentially accelerate the discovery and characterization of materials by predicting properties based on molecular structure, reducing the need for extensive experimental work.
Research has explored using ML models to predict various properties of hydrocarbons and other molecules, such as entropy, heat capacity, melting point, and boiling point kaust.edu.saarxiv.org. Studies have demonstrated the effectiveness of ML algorithms, utilizing molecular descriptors to build predictive models kaust.edu.saarxiv.org. For instance, ML has been applied to analyze and predict properties related to smaller alkanes like hexane in specific contexts, such as determining mole fractions in plasmas researchgate.netnih.gov.
While the general methodology for applying ML/AI to predict properties of organic molecules exists, specific studies focusing on the application of these techniques for predicting the properties or guiding the design of this compound were not identified in the reviewed literature. The development of accurate ML models for this compound would require relevant experimental or high-level computational data for training, which may be limited for such a large and less commonly studied alkane.
Exploration of this compound as a Model System for Advanced Material Science and Nanotechnology Studies
Model systems play a crucial role in advanced material science and nanotechnology, allowing researchers to study fundamental phenomena and properties in a simplified or controlled environment nih.goveuropa.euexelisis.grresearchgate.net. These systems can provide insights into self-assembly, phase behavior, surface interactions, and other critical aspects relevant to the design and application of new materials.
Various materials, including nanoparticles, polymers, and self-assembling molecules, serve as model systems in nanotechnology and materials science research nih.goveuropa.euexelisis.grresearchgate.netacs.org. For example, studies have used nanoparticles to investigate interfacial phenomena at liquid-liquid interfaces acs.org. Coarse-grained force fields, such as the Martini model, have been developed and applied to simulate complex systems relevant to materials science, including polymers and self-assembled structures nih.gov.
While long-chain hydrocarbons can exhibit interesting behavior in condensed phases and at interfaces, specific research utilizing this compound as a dedicated model system for advanced studies in material science or nanotechnology was not found in the available sources. The potential utility of this compound as a model system would depend on its unique physical properties and the specific phenomena being investigated.
Q & A
Q. How should researchers address ethical and reporting standards when publishing negative or inconclusive results on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency. Use journals that support negative result publications (e.g., PLOS ONE) and include detailed error analysis to guide future studies .
Tables: Key Considerations for this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
